molecular formula C15H21NOS B5401782 1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE

1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE

Cat. No.: B5401782
M. Wt: 263.4 g/mol
InChI Key: XDJAEWCXTPIECH-UHFFFAOYSA-N
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Description

1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE is a chemical compound characterized by the presence of an azocane ring and a phenylsulfanyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom with a phenylsulfanyl group, often using reagents like thiophenol.

    Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through oxidation reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with molecular targets through its azocane and phenylsulfanyl groups. These interactions can modulate biological pathways, making the compound useful in various biochemical studies.

Comparison with Similar Compounds

1-(1-AZOCANYL)-2-(PHENYLSULFANYL)-1-ETHANONE can be compared with similar compounds such as:

    1-(1-AZOCANYL)-3-CYCLOPENTYL-1-PROPANONE: Similar azocane ring but different substituents.

    6-(1-AZOCANYL)-5-NITRO-4-PYRIMIDINYL THIOCYANATE: Contains a nitro group and thiocyanate instead of phenylsulfanyl.

    3-(1-AZOCANYL)PROPANOIC ACID HYDROCHLORIDE: Different functional groups attached to the azocane ring.

The uniqueness of this compound lies in its specific combination of the azocane ring and phenylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(azocan-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(13-18-14-9-5-4-6-10-14)16-11-7-2-1-3-8-12-16/h4-6,9-10H,1-3,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJAEWCXTPIECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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